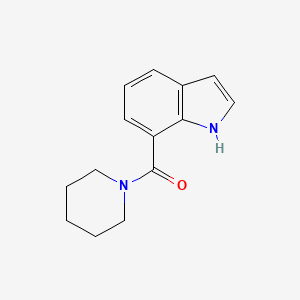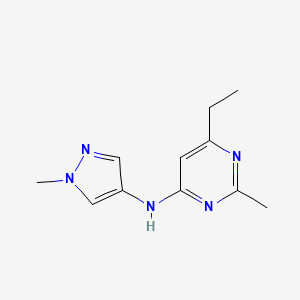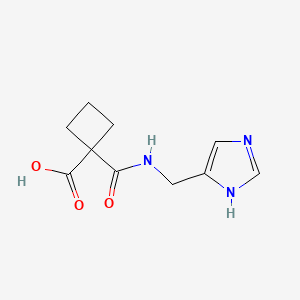
Piperidino(1H-indole-7-yl) ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidino(1H-indole-7-yl) ketone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a ketone derivative of indole, and its molecular formula is C16H17NO. Piperidino(1H-indole-7-yl) ketone is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Wirkmechanismus
The mechanism of action of Piperidino(1H-indole-7-yl) ketone is not yet fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
Piperidino(1H-indole-7-yl) ketone has been shown to have various biochemical and physiological effects. It has been reported to decrease the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor growth and metastasis. Additionally, Piperidino(1H-indole-7-yl) ketone has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Piperidino(1H-indole-7-yl) ketone in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in various scientific research fields. However, one of the limitations of using Piperidino(1H-indole-7-yl) ketone is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on Piperidino(1H-indole-7-yl) ketone. One of the areas of interest is its potential as a fluorescent probe for detecting metal ions. Additionally, further research is needed to fully understand its mechanism of action and to optimize its anticancer and antimicrobial activity. Furthermore, the development of more efficient synthesis methods and the investigation of its pharmacokinetics and toxicity are also important areas for future research.
Conclusion
In conclusion, Piperidino(1H-indole-7-yl) ketone is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has shown promising results in anticancer, antimicrobial, and fluorescent probe research. However, further research is needed to fully understand its mechanism of action, optimize its activity, and investigate its pharmacokinetics and toxicity.
Synthesemethoden
The synthesis of Piperidino(1H-indole-7-yl) ketone involves the reaction of indole-7-carboxylic acid with piperidine and acetic anhydride. This reaction is carried out under reflux conditions in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Piperidino(1H-indole-7-yl) ketone has various potential applications in scientific research. It has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antibacterial and antifungal properties. Additionally, Piperidino(1H-indole-7-yl) ketone has been investigated for its potential as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
1H-indol-7-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14(16-9-2-1-3-10-16)12-6-4-5-11-7-8-15-13(11)12/h4-8,15H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEFVWHYXNYTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]pyrrolidine-2,5-dione](/img/structure/B7581466.png)


![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)
![6-ethyl-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7581496.png)


![5-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7581518.png)
![2-Cyclopropyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581523.png)


![2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)

